Ethyl 2-[(chloroacetyl)amino]benzoate
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Overview
Description
Ethyl 2-[(chloroacetyl)amino]benzoate, also known by its CAS Number 6307-66-0, is a chemical compound with the linear formula C11 H12 Cl N O3 . It is a solid substance at room temperature .
Synthesis Analysis
Ethyl 4-(2-chloroacetamido)benzoate can be synthesized starting from benzocaine . It undergoes heterocyclization in the presence of ammonium thiocyanate in refluxing ethanol to afford ethyl-4-(4-oxothiazolidin-2-ylideneamino)benzoate, via intramolecular cyclization and the Dimroth-like rearrangements .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11 H12 Cl N O3 . The InChI code for this compound is 1S/C11H12ClNO3/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 241.67 .Scientific Research Applications
Biodegradation by Rhodococcus sp.
Chlorimuron-ethyl, a sulfonylurea herbicide similar in structure to Ethyl 2-[(chloroacetyl)amino]benzoate, can be biodegraded by Rhodococcus sp. D310-1. Optimized conditions for this biodegradation process include specific substrate concentrations, pH, inoculum concentration, and temperature. The study also explored degradation pathways of chlorimuron-ethyl using various analytical techniques (Li et al., 2016).
Applications in Cancer Therapy
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound structurally related to this compound, has shown potential in breast cancer therapy. This compound, when reacted with ethyl isothiocyanate and chloroacetyl chloride, leads to derivatives that demonstrate significant anticancer activity, particularly in inducing apoptosis in cancer cells (Gad et al., 2020).
Nonlinear Optical Properties
Schiff base compounds derived from ethyl-4-amino benzoate, a compound similar to this compound, have been synthesized and studied for their nonlinear optical properties. These properties are essential for applications in optical limiting and could make these compounds suitable for use as optical limiters (Abdullmajed et al., 2021).
Synthesis Technology
Ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, structurally related to this compound, has been synthesized using a hydrazine hydrate reduction method. The optimized synthesis technology is stable, simple, high yield, and applicable for industrial production (Qiao-yun, 2012).
Safety and Hazards
The safety data sheet for Ethyl 2-[(chloroacetyl)amino]benzoate indicates that it is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a cool, well-ventilated place .
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGWPJKSHKMRJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284889 |
Source
|
Record name | ethyl 2-[(chloroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-66-0 |
Source
|
Record name | NSC44267 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44267 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC39586 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-[(chloroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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